

# "Methyl 5-formyl-2-methoxybenzoate" melting point and physical state

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## Compound of Interest

Compound Name: *Methyl 5-formyl-2-methoxybenzoate*

Cat. No.: *B103827*

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An In-Depth Technical Guide to **Methyl 5-formyl-2-methoxybenzoate**: Physicochemical Properties and Synthetic Methodologies

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on **Methyl 5-formyl-2-methoxybenzoate** (CAS RN: 78515-16-9). It provides an in-depth analysis of its physical and chemical properties, validated synthetic protocols, and its critical role as a building block in pharmaceutical synthesis.

## Core Physicochemical Properties

**Methyl 5-formyl-2-methoxybenzoate** is a solid organic compound at room temperature.<sup>[1]</sup> Its appearance is consistently reported as a white to off-white, crystalline powder.<sup>[1][2][3][4][5]</sup> The precise coloration can vary slightly depending on the purity of the substance.

## Melting Point Analysis

The melting point is a critical indicator of purity for crystalline solids. For **Methyl 5-formyl-2-methoxybenzoate**, the reported melting point values are in close agreement across various commercial and literature sources, typically falling within a narrow range. This consistency is indicative of a well-characterized and stable compound.

Property	Value	Source(s)
Melting Point	84.0 - 88.0 °C	<a href="#">[1]</a>
85 - 86 °C	<a href="#">[6]</a>	
86 - 87 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>	
87 °C	<a href="#">[1]</a> <a href="#">[2]</a>	
Physical State	Solid, White to Almost white powder to crystalline	<a href="#">[1]</a> <a href="#">[2]</a>
White to off-white to yellow powder or crystals	<a href="#">[3]</a>	
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	194.18 g/mol	<a href="#">[8]</a>

The slight variations in the melting point range can be attributed to different analytical methods or residual impurities from the synthesis process. A sharp melting point within this range generally signifies high purity.

## Synthesis and Mechanistic Insights

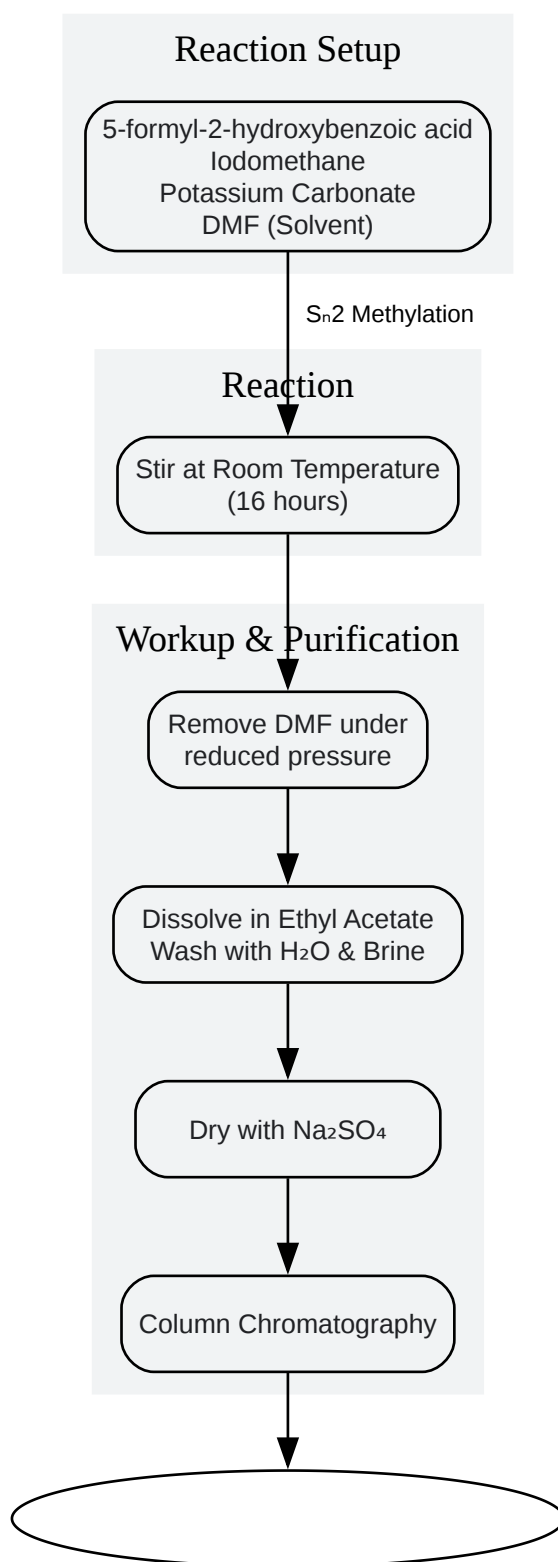
The synthesis of **Methyl 5-formyl-2-methoxybenzoate** is crucial for its application in the pharmaceutical industry, where it serves as a key intermediate.[\[7\]](#)[\[9\]](#) Several synthetic routes have been established, each with distinct advantages regarding yield, purity, and scalability.

### Synthesis via Williamson Ether Synthesis and Esterification

One common and straightforward method involves the methylation of 5-formyl-2-hydroxybenzoic acid. This process leverages two fundamental organic reactions: Williamson ether synthesis to form the methoxy group and esterification to form the methyl ester.

Protocol:

- Reactant Mixing: 5-formyl-2-hydroxybenzoic acid, iodomethane, and potassium carbonate are combined in a suitable solvent such as dimethylformamide (DMF).<sup>[2]</sup>
- Reaction: The mixture is stirred at room temperature for approximately 16 hours.<sup>[2]</sup>
  - Expert Insight: Potassium carbonate acts as a base to deprotonate both the phenolic hydroxyl and carboxylic acid groups, creating nucleophiles. The resulting phenoxide and carboxylate ions then attack the electrophilic methyl group of iodomethane via an  $S_N2$  reaction. Using a polar aprotic solvent like DMF facilitates this reaction by solvating the potassium cation without interfering with the nucleophiles.
- Workup and Purification: The solvent is removed under reduced pressure. The crude product is then dissolved in ethyl acetate and washed with water and brine to remove inorganic salts and residual DMF. The organic layer is dried, and the final product is purified by column chromatography.<sup>[2]</sup>



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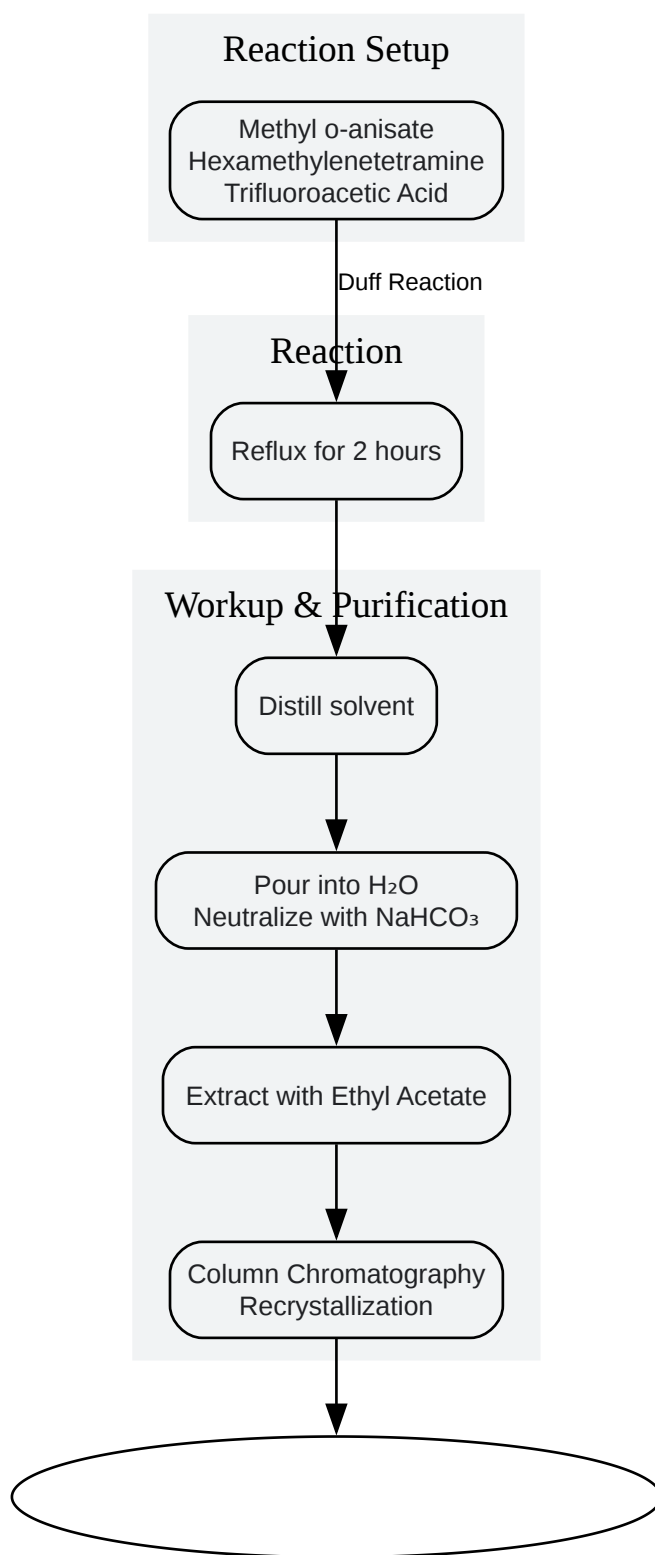
Caption: Synthesis workflow via Williamson ether synthesis.

## Synthesis via Formylation of Methyl o-anisate

An alternative approach involves the direct formylation of methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid. This method is an example of an electrophilic aromatic substitution.

Protocol:

- **Reactant Mixing:** Methyl o-anisate is dissolved in trifluoroacetic acid. Hexamethylenetetramine is added while cooling the mixture with ice.<sup>[6]</sup>
  - **Expert Insight:** Trifluoroacetic acid serves as both a solvent and a catalyst. Hexamethylenetetramine acts as the formylating agent in this Duff-like reaction. The electron-donating methoxy group of methyl o-anisate directs the electrophilic formylation to the para position.
- **Reaction:** The mixture is refluxed for 2 hours.<sup>[6]</sup>
- **Workup and Purification:** The solvent is distilled off under reduced pressure. The residue is poured into water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The extract is washed, dried, and the solvent is removed. The final product is purified by column chromatography and can be further recrystallized from diisopropyl ether to yield colorless crystals.<sup>[6]</sup>



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Caption: Synthesis workflow via formylation of methyl o-anisate.

## Structural Confirmation and Purity Analysis

The identity and purity of synthesized **Methyl 5-formyl-2-methoxybenzoate** are confirmed using standard analytical techniques. These methods provide a self-validating system to ensure the material meets the required specifications for its intended use.

- **<sup>1</sup>H-NMR Spectroscopy:** This is used to confirm the molecular structure. The proton NMR spectrum shows characteristic signals for the aldehyde proton (~9.9 ppm), the aromatic protons, the methoxy group protons (~3.9 ppm), and the methyl ester protons (~3.9 ppm).[\[2\]](#)  
[\[10\]](#)
- **Mass Spectrometry:** This technique confirms the molecular weight of the compound. The expected molecular ion peak (MH)<sup>+</sup> is observed at m/z 195.05.[\[2\]](#)
- **Gas Chromatography (GC):** Purity is often assessed by GC, with commercial suppliers typically guaranteeing a purity of >98.0%.[\[1\]](#)

## Applications in Drug Development

**Methyl 5-formyl-2-methoxybenzoate** is not an active pharmaceutical ingredient itself but a vital intermediate in the synthesis of complex drug molecules.[\[7\]](#) Its bifunctional nature, containing both an aldehyde and a methyl ester, makes it a versatile building block.[\[7\]](#)

- **Eluxadoline Synthesis:** Its most prominent application is as a key intermediate in the manufacturing of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D).[\[7\]](#)
- **PPAR Activators:** It is used to synthesize peroxisome proliferator-activated receptor (PPAR) activators, which are targets for drugs treating metabolic disorders.[\[2\]](#)[\[4\]](#)
- **PTP1B Inhibitors:** The compound is also a precursor for 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which act as PTP1B inhibitors and are investigated for their potential in treating type 2 diabetes and obesity.[\[2\]](#)[\[4\]](#)

## Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of **Methyl 5-formyl-2-methoxybenzoate** and ensure laboratory safety.

- GHS Hazard Classification: The compound is classified with the following hazards:
  - H315: Causes skin irritation.[8][11]
  - H319: Causes serious eye irritation.[8][11]
  - H335: May cause respiratory irritation.[8][11]
- Handling Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[11]
- Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] It is also noted to be moisture-sensitive and should be stored under an inert gas.[1]

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